![molecular formula C12H8N2O2S B13178857 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13178857.png)
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiophene ring fused to an imidazo[1,5-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with thiophene-2-carboxylic acid under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,5-a]pyridine core can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid exhibits significant biological activity, particularly anti-inflammatory properties, likely by inhibiting cyclooxygenase enzymes involved in inflammatory pathways. It can also modulate oxidative stress responses in cells, improving their ability to handle oxidative damage. The compound interacts with various enzymes and proteins, suggesting it could be used therapeutically to treat inflammatory diseases and other conditions related to oxidative stress.
Interaction with Biological Targets
Interaction studies have shown that this compound binds to enzyme active sites, which can inhibit or activate their functions, depending on the target. For example, its inhibition of cyclooxygenase enzymes is important for its anti-inflammatory effects. Studies in animal models have shown that different concentrations of the compound can lead to different biological outcomes, highlighting the need for dosage optimization in therapeutic applications.
Potential Applications
This compound has potential applications in several fields:
- Medicinal Chemistry: Due to its anti-inflammatory and antioxidant properties, it may be used in the development of new drugs.
- Biochemical Research: It can be employed as a tool to study enzyme interactions and biological pathways.
Structural Analogs
Several compounds share structural similarities with this compound.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine-3-carboxylic acid | Contains a thiophene ring but differs in imidazole structure | Exhibits different biological activity patterns |
Imidazo[1,5-a]pyridine-7-carboxylic acid | Lacks thiophene substitution | Potentially different pharmacological profiles |
5-Chloro-1H-imidazo[4,5-b]pyridine-2-carboxylic acid | Chlorine substitution instead of thiophene | May exhibit distinct reactivity and biological effects |
3H-Imidazo[4,5-b]pyridine-6-carboxylic acid | Different position of carboxylic acid group | Variations in solubility and interaction profiles |
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Thiophene-2-carboxylic acid: A simpler compound that serves as a precursor in the synthesis of 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid.
Pyridine-3-carboxylic acid: A related compound with a pyridine core, used in various chemical and pharmaceutical applications.
Uniqueness
This compound is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and an imidazo[1,5-a]pyridine core makes it a versatile scaffold for drug development and materials science applications .
Biological Activity
1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse scientific literature.
Chemical Structure and Properties
The compound features a unique structure characterized by an imidazo[1,5-a]pyridine core, which is substituted with a thiophene ring and a carboxylic acid functional group. Its molecular formula is C12H9N3O2S, and it has a molecular weight of 244.27 g/mol. The presence of these functional groups contributes to its biological activity, particularly in anti-inflammatory and antioxidant pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Specifically, studies have demonstrated that this compound can reduce the production of prostaglandins, leading to decreased inflammation in various animal models .
Table 1: Summary of Anti-inflammatory Activity
Compound | COX Inhibition (IC50) | Model Used |
---|---|---|
This compound | 0.04 μM | Carrageenan-induced paw edema |
Celecoxib (standard) | 0.04 μM | Carrageenan-induced paw edema |
Antioxidant Activity
The compound also demonstrates antioxidant properties by modulating oxidative stress responses in cells. It enhances cellular mechanisms that protect against oxidative damage, suggesting potential applications in diseases where oxidative stress is a contributing factor.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to active sites of COX enzymes, inhibiting their activity and thereby reducing inflammation.
- Oxidative Stress Modulation : By enhancing the cellular antioxidant defenses, it helps mitigate oxidative damage.
- Cellular Signaling Pathways : Interaction with various signaling pathways may also contribute to its therapeutic effects.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:
- Study on Inflammatory Models : In one study involving rats with induced paw edema, administration of the compound resulted in significant reduction of swelling compared to control groups .
- Oxidative Stress Studies : Another investigation focused on cellular models exposed to oxidative stress showed that treatment with the compound led to increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for therapeutic applications in:
- Inflammatory Diseases : Such as arthritis and other chronic inflammatory conditions.
- Oxidative Stress-related Disorders : Including neurodegenerative diseases and cardiovascular conditions.
Properties
Molecular Formula |
C12H8N2O2S |
---|---|
Molecular Weight |
244.27 g/mol |
IUPAC Name |
1-thiophen-2-ylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H8N2O2S/c15-12(16)11-13-10(9-5-3-7-17-9)8-4-1-2-6-14(8)11/h1-7H,(H,15,16) |
InChI Key |
XGBKUUBXVCPXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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